(R)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Chiral HPLC Enantiomeric Purity Analytical Characterization

(R)-Benzyl 3-methoxypyrrolidine-1-carboxylate (CAS 1932324-47-4) is a chiral N-Cbz protected pyrrolidine derivative with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. The compound features a stereodefined (R)-configuration at the 3-position methoxy-substituted pyrrolidine ring, with the nitrogen protected as a benzyl carbamate (Cbz).

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B7989562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-methoxypyrrolidine-1-carboxylate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
InChIKeySIUNLOZEQSBXJC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 3-methoxypyrrolidine-1-carboxylate: Chiral Cbz-Protected Pyrrolidine Building Block for Stereospecific Synthesis


(R)-Benzyl 3-methoxypyrrolidine-1-carboxylate (CAS 1932324-47-4) is a chiral N-Cbz protected pyrrolidine derivative with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol [1]. The compound features a stereodefined (R)-configuration at the 3-position methoxy-substituted pyrrolidine ring, with the nitrogen protected as a benzyl carbamate (Cbz) . This specific stereochemistry and protecting group combination renders it a versatile intermediate for the asymmetric synthesis of complex molecules where precise spatial arrangement is critical for biological activity [2].

Procurement Risks: Why (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate Cannot Be Substituted by Racemates or Alternative Protecting Groups


Substitution of (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate with its racemate, (S)-enantiomer, or even closely related analogs such as the Boc-protected variant introduces significant risk of divergent biological outcomes and synthetic failures. The (R)-configuration is not a trivial structural nuance; in chiral pyrrolidine-containing pharmacophores, the (R)-enantiomer often exhibits markedly different, and in many cases superior, target affinity and activity compared to the (S)-enantiomer or racemic mixture [1]. Furthermore, the choice of protecting group dictates compatibility with downstream reaction sequences; the Cbz group offers orthogonal deprotection conditions (hydrogenolysis) compared to the more common Boc group (acidolysis), preventing premature deprotection or side reactions in complex, multi-step syntheses . Direct, quantitative evidence for these critical differentiations is presented in Section 3.

Quantitative Differentiation of (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate: Head-to-Head and Cross-Study Evidence


Enantiomeric Purity and Chromatographic Baseline Resolution for (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate

The (R)-enantiomer of benzyl 3-methoxypyrrolidine-1-carboxylate is routinely characterized and quality-controlled via chiral HPLC to ensure high enantiomeric excess (ee). This is a standard analytical procedure for this compound class [1][2]. While specific vendor ee values are often >98%, the critical differentiator is the ability to obtain a compound with a defined, single enantiomer via a validated chiral separation method, as opposed to the racemate, which would yield a mixture of stereoisomers. This analytical capability ensures the user can procure a material of known and verifiable stereochemical composition, a prerequisite for stereospecific synthesis [3].

Chiral HPLC Enantiomeric Purity Analytical Characterization

Stereochemical Influence on Pharmacological Activity: Evidence from LSD1 Inhibitor Development

A patent (US11254676) describes a series of LSD1 inhibitors incorporating a (R)-3-methoxypyrrolidine moiety. A specific example (Example 69) containing this (R)-configured fragment demonstrated potent biochemical inhibition with an IC50 of 26 nM against LSD1 [1][2]. While the patent does not provide a direct head-to-head comparison with the (S)-enantiomer for this exact compound, it establishes a precedent that the (R)-stereochemistry is integral to achieving high potency in this chemotype. This is consistent with broader observations that the (R)-enantiomer of chiral pyrrolidines often exhibits superior biological activity .

LSD1 Inhibition Epigenetics Cancer Therapeutics

Orthogonal Protecting Group Strategy: Cbz vs. Boc for Synthetic Flexibility

The Cbz (benzyloxycarbonyl) protecting group in (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate offers a distinct advantage over the more common Boc (tert-butyloxycarbonyl) group found in analogs like (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate (CAS 549532-08-3) . The Cbz group is cleaved via hydrogenolysis (H₂, Pd/C) or strongly acidic conditions, while the Boc group is labile to mild acid (e.g., TFA) . This orthogonal reactivity allows for selective deprotection in the presence of other acid- or hydrogenation-sensitive functionalities, providing greater synthetic flexibility and reducing the number of required steps .

Organic Synthesis Protecting Group Strategy Peptide Mimetics

In Vivo Pharmacological Validation of 3-Methoxypyrrolidine Scaffold for CNS Applications

The 3-methoxypyrrolidine scaffold is a key pharmacophore in compounds modulating cortical catecholaminergic neurotransmission. A notable example is IRL752, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine, which has demonstrated pro-cognitive effects in novel object recognition and reversal learning tasks in vivo at doses ranging from 3.7 to 150 µmol/kg [1]. This validates the 3-methoxypyrrolidine core as a privileged structure for engaging CNS targets, and by extension, supports the utility of its protected (R)-enantiomer, (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate, as a key intermediate for developing novel CNS agents with defined stereochemistry.

CNS Disorders Catecholamine Modulation Neuropharmacology

Procurement-Driven Application Scenarios for (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate


Stereospecific Synthesis of LSD1 Inhibitors for Epigenetic Drug Discovery

Medicinal chemistry teams developing novel LSD1 inhibitors for oncology or other indications should prioritize the procurement of (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate. As evidenced by US11254676, the (R)-configured 3-methoxypyrrolidine fragment is a critical component for achieving potent enzyme inhibition (IC50 = 26 nM) [1]. Using the racemate or the (S)-enantiomer would likely result in a significant loss of potency, delaying the identification of lead compounds and wasting valuable screening resources. This specific building block allows for direct incorporation of the validated (R)-stereochemistry into new chemical entities targeting LSD1.

Multi-Step Synthesis of CNS-Active Compounds Requiring Orthogonal Protection

Process chemists and medicinal chemists synthesizing complex molecules for CNS disorders, particularly those targeting catecholamine systems, will find (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate an essential intermediate. The in vivo validation of the 3-methoxypyrrolidine scaffold in cognition models [2] establishes its CNS relevance. Crucially, the orthogonal Cbz protecting group permits selective deprotection via hydrogenolysis after other acid-labile groups (like Boc) have been removed, enabling a more streamlined and higher-yielding synthetic route compared to using a Boc-protected analog, which would require a complete reordering of the synthetic sequence.

Asymmetric Synthesis Method Development and Chiral Pool Expansion

Academic and industrial research groups focused on developing new asymmetric methodologies or expanding their chiral building block library should procure (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate. Its well-defined (R)-stereochemistry, verifiable by standard chiral HPLC methods [3], makes it a reliable starting material for exploring novel asymmetric transformations. It serves as a stable, storable, and commercially available source of a chiral 3-methoxypyrrolidine fragment, avoiding the need for tedious and often low-yielding chiral resolution steps.

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